N-[(2-methoxyphenoxy)acetyl]valine
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Overview
Description
N-[(2-methoxyphenoxy)acetyl]valine is an organic compound that belongs to the class of N-acyl-alpha amino acids These compounds are characterized by an alpha amino acid bearing an acyl group at its terminal nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenoxy)acetyl]valine typically involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(2-methoxyphenoxy)acetyl]valine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used under basic conditions to substitute the methoxy group.
Major Products:
Oxidation: Formation of 2-(2-hydroxyphenoxy)acetylvaline.
Reduction: Formation of 2-(2-methoxyphenoxy)ethanol.
Substitution: Formation of 2-(2-substituted-phenoxy)acetylvaline.
Scientific Research Applications
N-[(2-methoxyphenoxy)acetyl]valine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenoxy)acetyl]valine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
N-Acetylvaline: Similar structure but lacks the methoxyphenoxy group.
N-[(2-tert-Butyl-4-methoxyphenoxy)acetyl]valine: Similar structure with a tert-butyl group instead of a methoxy group.
Uniqueness: N-[(2-methoxyphenoxy)acetyl]valine is unique due to the presence of the methoxyphenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-9(2)13(14(17)18)15-12(16)8-20-11-7-5-4-6-10(11)19-3/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
RZNKTPWMLBRWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1OC |
Origin of Product |
United States |
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